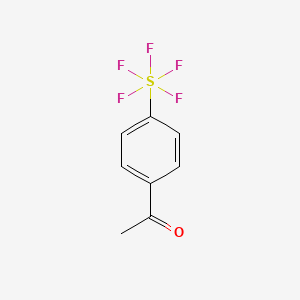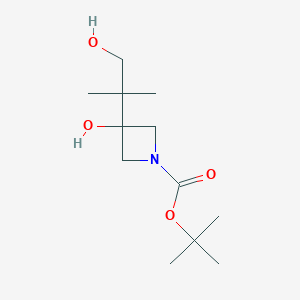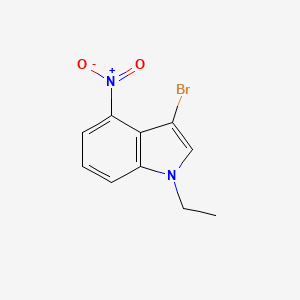
4'-(Pentafluorosulfur)acetophenone
Descripción general
Descripción
4’-(Pentafluorosulfur)acetophenone (PFSA) is a yellow-white crystalline powder. It has received increasing attention from scientists due to its unique properties and wide applications in various fields. The CAS number for this compound is 401892-83-9 .
Synthesis Analysis
Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .Molecular Structure Analysis
The molecular formula of 4’-(Pentafluorosulfur)acetophenone is C8H7F5OS . The molecular weight of this compound is 246.2 g/mol .Chemical Reactions Analysis
Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions . Acetophenone is the main constituent of many natural compounds .Physical And Chemical Properties Analysis
PFSA is a stable compound that can withstand high temperatures and pressures. It has a melting point of 150-151 °C and a boiling point of 260-264 °C.Aplicaciones Científicas De Investigación
Biological Baeyer-Villiger Oxidation Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated variants, using 19F NMR. This study provides insights into the enzymatic conversion of these compounds into valuable synthons for industrial chemicals, offering a biological alternative to traditional chemical processes (Moonen, Rietjens, & van Berkel, 2001).
Supramolecular Self-Assembly Seth et al. (2011) reported on the crystal structures and supramolecular self-assembly of acetophenone derivatives. Their findings on weak intermolecular interactions, such as C-H⋯O and π⋯π stacking, contribute to the understanding of molecular assembly, crucial for designing materials with specific properties (Seth, Sarkar, Roy, & Kar, 2011).
Corrosion Inhibition Research on triazole derivatives, including those based on acetophenone frameworks, has demonstrated their efficacy as corrosion inhibitors for metals in acidic environments. Guo et al. (2014) utilized quantum chemical calculations to elucidate the relationship between molecular structure and inhibition efficiency, paving the way for the development of more effective corrosion protection strategies (Guo, Zhu, Zhang, He, & Li, 2014).
Green Acylation Processes Yadav and Joshi (2002) focused on the acylation of resorcinol with acetic acid, proposing a green chemistry approach that avoids the use of polluting catalysts and hazardous acylating agents. Their work contributes to the development of sustainable chemical processes, reducing environmental impact and enhancing safety (Yadav & Joshi, 2002).
Safety And Hazards
Direcciones Futuras
There is ongoing research into the applications of acetophenone and its derivatives. For example, constrained density functional theory (C-DFT) was utilized to develop an e-ReaxFF force field suitable for describing the acetophenone radical anion . This research is a step towards a comprehensive molecular understanding of XLPE chemistry in a high-voltage power cable .
Propiedades
IUPAC Name |
1-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQOPIQGDSWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Pentafluorosulfur)acetophenone | |
CAS RN |
401892-83-9 | |
| Record name | 1-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)








